molecular formula C15H12Br2N2O3 B3837286 5-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide

5-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B3837286
M. Wt: 428.07 g/mol
InChI Key: GZEHRVQLBYFJGA-QGMBQPNBSA-N
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Properties

IUPAC Name

5-bromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O3/c1-22-14-5-3-10(16)6-9(14)8-18-19-15(21)12-7-11(17)2-4-13(12)20/h2-8,20H,1H3,(H,19,21)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEHRVQLBYFJGA-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: Halogen substitution reactions can occur, replacing the bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives with different halogens or functional groups.

Scientific Research Applications

5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions . These complexes can interact with biological molecules, leading to various biological effects. The Schiff base can also undergo hydrolysis, releasing the active components that exert biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other Schiff bases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
5-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide

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